molecular formula C6H4BrN3 B1280927 3-Bromo-4,7-diazaindole CAS No. 56015-31-7

3-Bromo-4,7-diazaindole

Cat. No.: B1280927
CAS No.: 56015-31-7
M. Wt: 198.02 g/mol
InChI Key: BIVCAYYYCIWBLQ-UHFFFAOYSA-N
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Description

3-Bromo-4,7-diazaindole: is a heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of diazaindole, where a bromine atom is substituted at the third position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-4,7-diazaindole typically involves the bromination of 4,7-diazaindole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dimethylformamide (DMF) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4,7-diazaindole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in solvents like or .

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azido-diazaindole or thiocyanato-diazaindole derivatives.

    Oxidation Products: Oxidized forms of the diazaindole ring.

    Reduction Products: Reduced forms of the diazaindole ring.

Scientific Research Applications

Chemistry:

3-Bromo-4,7-diazaindole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized diazaindoles, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound derivatives have shown potential as kinase inhibitors, which are important in the treatment of cancer and other diseases. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug discovery .

Industry:

The compound is also used in material science for the development of organic semiconductors and other advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics .

Mechanism of Action

The mechanism of action of 3-Bromo-4,7-diazaindole and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it effective in cancer treatment .

Comparison with Similar Compounds

    4,7-Diazaindole: The parent compound without the bromine substitution.

    5-Bromo-4,7-diazaindole: A similar compound with the bromine atom at the fifth position.

    3-Chloro-4,7-diazaindole: A compound with a chlorine atom instead of bromine at the third position.

Uniqueness:

3-Bromo-4,7-diazaindole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The bromine atom at the third position can enhance the compound’s ability to participate in substitution reactions and improve its binding affinity to certain enzymes compared to its analogs .

Properties

IUPAC Name

7-bromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVCAYYYCIWBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480462
Record name 3-BROMO-4,7-DIAZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56015-31-7
Record name 3-BROMO-4,7-DIAZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Bromo-5H-pyrrolo[2,3-b]pyrazine (4) is prepared by dissolving 5H-pyrrolo[2,3-b]pyrazine (3) in chloroform and slowly adding Br2 in carbon tetrachloride at 0° C. After stirring for 1-2 hours, the reaction may be quenched in aqueous hydrochloric acid. Isolation by conventional means (e.g. extraction and silica gel chromatography) provides compound 4.
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